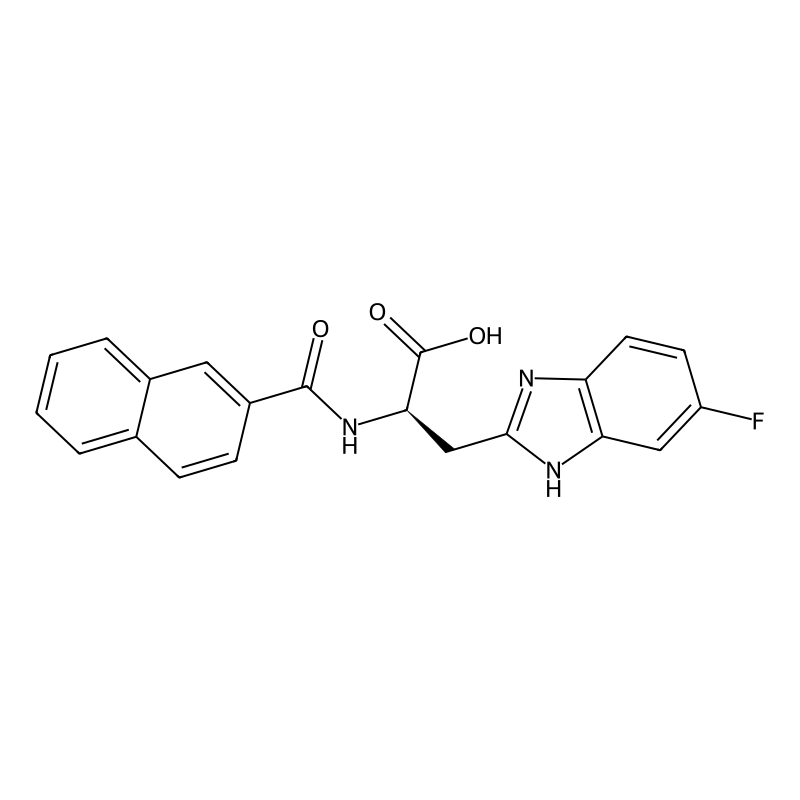

3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Medicinal Chemistry: The presence of the benzimidazole and D-alanine moieties suggests possible exploration as an antibiotic. Benzimidazoles are a well-known class of antifungal and antiparasitic agents, while D-alanine is a key component of the bacterial cell wall [, ]. Combining these functionalities could lead to a novel antibiotic with a unique mechanism of action.

- Material Science: The aromatic rings and the overall structure of the molecule hint at potential applications in material science. Aromatic compounds can form self-assembled structures with interesting properties, and the incorporation of a carboxylic acid group could allow for further functionalization.

3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a naphthalene carbonyl group. The molecular formula is , with a molecular weight of approximately 377.368 g/mol. This compound is classified as a non-polymeric entity and features one chiral center, contributing to its potential biological activity and specificity in interactions with biological targets .

- Acylation Reactions: The naphthalen-2-ylcarbonyl group can be involved in acylation reactions, allowing for the introduction of various substituents.

- Nucleophilic Substitution: The fluorine atom on the benzimidazole ring can act as a leaving group in nucleophilic substitution reactions, potentially leading to derivatives with altered biological properties.

3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine has shown potential as an anticancer agent. Benzimidazole derivatives are particularly noted for their ability to inhibit specific targets related to cancer progression, such as Pin1 (peptidyl-prolyl isomerase NIMA-interacting 1). Studies indicate that compounds in this class exhibit cytotoxic effects against various cancer cell lines while maintaining lower toxicity to normal cells .

The synthesis of this compound typically involves several steps:

- Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

- Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination methods, using reagents such as N-fluorobenzenesulfonimide.

- Acylation with Naphthalene Derivative: The final step usually involves acylating D-alanine with the naphthalen-2-ylcarbonyl moiety, which can be achieved through standard peptide coupling techniques.

This compound has potential applications in medicinal chemistry, particularly in the development of novel anticancer therapies. Its unique structure allows it to interact selectively with biological targets, making it a candidate for further research in drug development aimed at treating various cancers .

Interaction studies using molecular docking and biological assays have demonstrated that 3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine effectively binds to specific protein targets involved in cancer pathways. These studies often utilize techniques such as:

- Surface Plasmon Resonance: To measure binding affinities.

- Cell Viability Assays: To evaluate cytotoxic effects on cancer vs. normal cell lines.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine, including:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 6-Fluoro-benzimidazole | Contains a similar benzimidazole core | Lacks the naphthalene carbonyl group |

| Naphthalene-dicarboxylic acid | Shares naphthalene structure | Does not contain the benzimidazole moiety |

| 5-Fluoro-indole derivatives | Contains a fluorinated heterocycle | Different core structure compared to benzimidazole |

The uniqueness of 3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine lies in its combination of both the benzimidazole and naphthalene structures, which may enhance its binding affinity and specificity towards certain biological targets compared to other compounds lacking these features .